Ellipticine hydrochloride
Overview
Description
Ellipticine hydrochloride is an alkaloid first extracted from trees of the species Ochrosia elliptica and Rauvolfia sandwicensis . It is a potent inhibitor of DNA topoisomerase II and forms covalent DNA adducts mediated by its oxidation with cytochromes P450 (CYP) and peroxidases . It is a natural product isolated from the Australian evergreen tree of the Apocynaceae family with antineoplastic activity .
Synthesis Analysis
Ellipticine was first isolated from the plant material of Ochrosia elliptica Labill in 1959 . The research group of Woodward was the first to report the synthesis of ellipticine in the same year of its first isolation . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .Molecular Structure Analysis
The structural architecture of ellipticine has aroused considerable interest among researchers, as the molecule is composed of a carbazole moiety condensed to a pyridine ring . Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Chemical Reactions Analysis
Ellipticine is a known intercalator, capable of entering a DNA strand between base pairs . In its intercalated state, ellipticine binds strongly and lies parallel to the base pairs, increasing the superhelical density of the DNA .Scientific Research Applications
Polymer Core-Shell Nanospheres for Drug Delivery
Ellipticine hydrochloride's application in drug delivery systems has been explored. Researchers have designed a polymer core-shell structured nanosphere, poly(DEAEMA)-poly(PEGMA), for the delivery of ellipticine. This nanosphere facilitates pH-responsive and controlled release of ellipticine, which is significant for targeting specific cells or tumor tissues. The encapsulation process developed for ellipticine and its analogues offers a new perspective in developing efficient delivery systems for hydrophobic drugs (Wang, Yang, & Rempel, 2014).
DNA Adduct Formation and Anticancer Activity
Ellipticine's mechanism of action involves DNA intercalation and the formation of DNA adducts, mediated by cytochromes P450 and peroxidases. This process is pivotal in its antitumor effects. A study demonstrated the formation and persistence of ellipticine-DNA adducts in various organs of rats, providing insights into the genotoxic side effects and the long-term persistence of these adducts in vivo. This understanding is crucial for evaluating the genotoxic side effects of ellipticine (Stiborová et al., 2007).
Enhancement of Anticancer Effect with Peptide-Based Nanoparticles
Research indicates that the anticancer activity of ellipticine can be significantly enhanced when encapsulated in peptide-based nanoparticles. Ellipticine, when combined with the self-assembling peptide EAK16-II, demonstrated higher antitumor activity and lower cytotoxicity compared to ellipticine alone, both in vitro and in vivo. This suggests that peptide-mediated delivery systems can be a promising approach for clinical application of ellipticine (Wu et al., 2012).
Potential in Neuroblastoma Treatment
Ellipticine-loaded apoferritin nanocarriers have been developed to target neuroblastoma cells while reducing adverse effects. These nanocarriers release ellipticine in response to the cellular environment, facilitating its interaction with cytochrome P450 enzymes and thereby maintaining its DNA adduct-based cytotoxicity. This approach indicates the potential of ellipticine in neuroblastoma treatment while minimizing its impact on healthy cells (Indra et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17;/h3-9,19H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBNVARERCGCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=CC=CC=C43)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
519-23-3 (Parent) | |
Record name | Ellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80187348 | |
Record name | Ellipticine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ellipticine hydrochloride | |
CAS RN |
33668-12-1, 5081-48-1 | |
Record name | Ellipticine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033668121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ellipticine, monohydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ellipticine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELLIPTICINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E0YMY6M4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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